Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
Description
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate is a complex azo-pyrazole derivative characterized by multiple functional groups:
- Azo group (-N=N-) linking aromatic systems, enabling conjugation and light absorption properties.
- Chlorophenoxy and benzenesulphonate substituents, enhancing solubility and stability in aqueous environments.
This compound is structurally related to dyes and pharmaceuticals due to its sulphonate group and aromatic backbone. Its synthesis typically involves diazo coupling reactions, as seen in analogous azo compounds .
Properties
CAS No. |
72479-28-8 |
|---|---|
Molecular Formula |
C22H14Cl3N4NaO5S |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
sodium;4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H15Cl3N4O5S.Na/c1-12-21(22(30)29(28-12)18-11-14(35(31,32)33)7-8-15(18)24)27-26-17-10-13(23)6-9-20(17)34-19-5-3-2-4-16(19)25;/h2-11,21H,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
OCJDFNKUOCKZCE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrazole Derivatives
The patent specifies reacting a pyrazole (with a hydrogen atom at the 4-position) with sodium hypochlorite in aqueous media at 5–30°C, maintaining a pH of 9–11. For example, 3-methylpyrazole undergoes chlorination to yield 4-chloro-3-methylpyrazole, a critical intermediate. The absence of carboxylic acids is crucial to avoid side reactions, and solvents like water or acetone are preferred.
Reaction Conditions:
- Molar Ratio: Hypochlorite to pyrazole = 1:1 to 1.5:1
- Temperature: 5–30°C
- Solvent: Water or acetone-water mixtures
- Yield: ~70–85% (optimized)
This step’s efficiency is pivotal, as impurities in the pyrazole intermediate can propagate through subsequent reactions.
Diazotization and Azo Coupling
The azo (-N=N-) bridge in the compound is formed via diazotization of an aniline derivative followed by coupling with a phenolic component. Recent advancements in azo chemistry, such as those reported by Yoshida et al., highlight the role of diazonium salts in constructing helicene-like molecules.
Diazonium Salt Formation
The 5-chloro-2-(2-chlorophenoxy)aniline intermediate is treated with nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to generate the diazonium chloride. This reactive species is unstable and must be used immediately.
Key Parameters:
Coupling with Pyrazole Intermediate
The diazonium salt is coupled with 4-chloro-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole in a basic aqueous solution (pH 8–10) to form the azo linkage. This step aligns with methodologies described in ACS Organic Letters, where steric hindrance and electronic effects are minimized through pH control.
Optimized Conditions:
Sulfonation and Salt Formation
The final step introduces the sulfonate group and converts the product to its sodium salt. A sulfonation reaction using chlorosulfonic acid or sulfur trioxide is employed, followed by neutralization with sodium hydroxide.
Sulfonation of the Azo-Pyrazole Intermediate
The benzenesulphonate group is introduced via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) reacts with the aromatic ring at 50–60°C, yielding the sulfonic acid derivative.
Reaction Details:
Neutralization to Sodium Salt
The sulfonic acid is neutralized with aqueous sodium hydroxide (1 M) to pH 7–8, precipitating the sodium salt. The product is purified via recrystallization from ethanol-water mixtures.
Purification Data:
Mechanistic and Optimization Insights
Role of Solvent in Chlorination
The patent emphasizes aqueous solvents for pyrazole chlorination, as polar media stabilize hypochlorite ions and enhance reaction rates. Organic co-solvents like acetone improve solubility without compromising yield.
Azo Coupling Stereoelectronic Effects
Electron-withdrawing groups on the diazonium component (e.g., chloro substituents) increase electrophilicity, facilitating coupling with electron-rich pyrazoles. Steric hindrance from the 2-chlorophenoxy group necessitates moderate temperatures to prevent side reactions.
Characterization and Quality Control
The final product is characterized via:
- NMR Spectroscopy: Confirms substitution patterns (δ 7.8–8.2 ppm for aromatic protons).
- Mass Spectrometry: Molecular ion peak at m/z 575.784 (C₂₂H₁₄Cl₃N₄NaO₅S).
- Elemental Analysis: Cl content ≈ 18.4% (theoretical: 18.5%).
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.625 g/cm³ | |
| Water Solubility | 2.72 g/L | |
| LogP | 0.796 |
Industrial and Environmental Considerations
Waste Management
Hypochlorite reactions generate chloride byproducts, requiring neutralization before disposal. The patent recommends recycling solvents like acetone to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines.
Scientific Research Applications
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological macromolecules such as proteins and DNA. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituents, halogenation patterns, and sulfonate positioning. Key comparisons include:
Key Findings from Comparative Studies
Halogenation Effects: The number and position of chlorine atoms significantly influence bioactivity. For example, the antimicrobial activity of the triazole-pyrazole-thiazole derivative (Table, row 3) is attributed to fluorophenyl and chlorophenyl groups enhancing lipophilicity and target binding .
Sulphonates vs. Carboxylates :
- Sulphonated derivatives (e.g., Acid Red 195) demonstrate superior water solubility compared to carboxylate esters (e.g., 4-chlorobenzoyl derivative), making them suitable for dye applications .
- The benzenesulphonate group in the target compound enhances ionic character, facilitating interactions in biological systems or as a dye intermediate .
Biological Activity :
- Pyrazole derivatives with electron-withdrawing groups (e.g., chloro, sulphonate) show enhanced antibacterial and antifungal properties. For instance, the 4-chlorobenzoyl-pyrazole compound (Table, row 4) inhibits bacterial growth via disruption of cell membrane integrity .
- Azo-linked compounds, including the target molecule, may exhibit photodynamic activity due to conjugation, though this is less explored in the literature reviewed .
Synthetic Pathways :
- Most analogs are synthesized via diazo coupling followed by cyclization or sulphonation. The target compound’s synthesis likely parallels methods used for Acid Red 195, involving sequential halogenation and sulphonation steps .
Stability and Industrial Relevance
Biological Activity
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (CAS No. 72479-28-8) is a complex organic compound notable for its unique structural features, including a sulphonate group and an azo linkage. This compound has garnered attention in various fields, particularly for its potential biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 575.78 g/mol. It exhibits a water solubility of 2.72 g/L at 20°C and a density of 1.625 g/cm³ .
The biological activity of this compound is largely attributed to its structural components. The azo group can undergo reduction, resulting in the formation of amines that interact with biological macromolecules such as proteins and DNA. The sulphonate group enhances solubility, facilitating transport within biological systems .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and agriculture .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of Sodium 4-chloro-3-[4-[[(5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
Study on Anticancer Effects
Another significant study published in Cancer Letters examined the effects of this compound on human breast cancer cell lines (MCF7). The findings revealed that treatment with Sodium 4-chloro-3-[4-[[(5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an anticancer drug .
Summary Table of Biological Activities
| Activity Type | Tested Organisms/Cell Lines | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC: 32 µg/mL (E. coli), 16 µg/mL (S. aureus) |
| Anticancer | MCF7 (breast cancer cell line) | Dose-dependent decrease in viability; increased apoptosis |
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how can intermediates be purified?
Methodological Answer:
The synthesis typically involves multi-step azo-coupling reactions. A general approach includes:
- Step 1: Diazotization of a substituted aniline derivative under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
- Step 2: Coupling the diazonium salt with a pyrazole precursor (e.g., 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole) in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours .
- Purification: Vacuum evaporation to remove solvents, followed by recrystallization using ethanol/water mixtures. Intermediate characterization employs TLC (silica gel, ethyl acetate/hexane) and NMR (DMSO-d₆) .
Basic: How do structural features (azo, sulfonate, pyrazole) influence physicochemical properties?
Methodological Answer:
- Azo Group: Contributes to UV-Vis absorbance (λmax ~400–500 nm), enabling spectrophotometric quantification. It also introduces pH-dependent tautomerism, affecting solubility .
- Sulfonate Groups: Enhance water solubility (logP ≈ -2.5) and stability in aqueous matrices, critical for biological assays .
- Pyrazole Ring: Provides rigidity and hydrogen-bonding sites (N–H, C=O), influencing crystallinity (confirmed via XRD) .
Characterization via FT-IR (stretching at 1600 cm⁻¹ for azo, 1180 cm⁻¹ for sulfonate) and DSC (melting point ~250°C) is recommended .
Intermediate: How to resolve contradictions in reported CAS numbers or nomenclature?
Methodological Answer:
Discrepancies arise from tautomerism (e.g., pyrazole vs. 4,5-dihydro-pyrazole) or salt forms (sodium vs. ammonium). To validate:
- Cross-reference CAS 154946-66-4 (ammonium salt) and 72829-13-1 (disodium salt) via authoritative databases (e.g., PubChem, SciFinder).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C₃₃H₂₅N₉Na₂O₉S₂ for disodium salt) .
Advanced: What strategies optimize reaction yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE): Vary temperature (40–80°C), pH (3–6), and stoichiometry (1:1–1:2 diazo:pyrazole) to identify optimal conditions .
- Byproduct Analysis: UPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) detects chlorinated side products (e.g., incomplete coupling intermediates) .
- Catalyst Screening: Test ionic liquids (e.g., [BMIM]BF₄) to enhance azo coupling efficiency .
Advanced: How to design biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Assays: Use microbroth dilution (MIC determination) against S. aureus and E. coli, with ciprofloxacin as a positive control. Prepare stock solutions in DMSO (<1% v/v) .
- Cytotoxicity: MTT assay on HEK-293 cells (dose range: 1–100 µM). Include ROS scavengers (e.g., NAC) to assess oxidative stress mechanisms .
- Data Interpretation: Fit dose-response curves (IC₅₀) using GraphPad Prism and validate via ANOVA (p<0.05) .
Advanced: How to address spectral complexity in NMR due to multiple functional groups?
Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC resolve overlapping signals (e.g., pyrazole C=O at δ 165 ppm vs. sulfonate SO₃⁻ at δ 120 ppm in ¹³C NMR) .
- Solvent Selection: Use D₂O with a trace of NaOD for sulfonate proton exchange suppression.
- Dynamic Effects: Variable-temperature NMR (25–60°C) mitigates rotational hindrance in the azo group .
Intermediate: What safety protocols are critical for handling this compound?
Methodological Answer:
- GHS Compliance: Wear nitrile gloves, goggles, and lab coats. Avoid ignition sources (P210) due to potential dust explosibility .
- Spill Management: Neutralize with 10% sodium bicarbonate, then adsorb via vermiculite.
- Ecotoxicity Assessment: Use Daphnia magna acute toxicity tests (EC₅₀) and EPI Suite for biodegradability predictions .
Advanced: How to evaluate its potential in dye-sensitized solar cells (DSSCs)?
Methodological Answer:
- Photophysical Screening: Measure molar extinction coefficient (ε >10⁴ M⁻¹cm⁻¹) and HOMO-LUMO gaps via cyclic voltammetry (Ag/AgCl reference) .
- Device Fabrication: Spin-coat onto TiO₂ electrodes (0.5 µm thickness), paired with I⁻/I₃⁻ electrolyte.
- Efficiency Metrics: Compare incident photon-to-current efficiency (IPCE) under AM1.5G illumination .
Advanced: How to perform structure-activity relationship (SAR) studies on analogues?
Methodological Answer:
- Analog Synthesis: Replace chlorophenoxy groups with methoxy or nitro substituents .
- QSAR Modeling: Use Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate logP with antibacterial IC₅₀ .
- Crystallography: Compare XRD-derived torsion angles (pyrazole vs. benzene rings) to activity trends .
Advanced: How to assess environmental persistence and degradation pathways?
Methodological Answer:
- Photolysis Studies: Exclude to UV light (λ=254 nm) in aqueous solutions; monitor via LC-MS for sulfonate cleavage products .
- Microbial Degradation: Incubate with Pseudomonas spp. in minimal media; quantify chloride release via ion chromatography .
- QSAR Predictions: Apply BIOWIN models to estimate half-lives in soil (>60 days suggests high persistence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
